N-(Methylpropyl)(4-phenylpiperazinyl)formamide
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Overview
Description
N-(Methylpropyl)(4-phenylpiperazinyl)formamide is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.369. The purity is usually 95%.
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Scientific Research Applications
N-Formylation of Amines
N-formylation of amines is a key process in organic synthesis, enabling the formation of formamides, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. A notable method involves the aerobic oxidation of methanol over supported gold nanoparticles, presenting a highly efficient pathway to achieve formamide selectivity of 90%. This process generates methyl formate in situ, which then reacts with amines to produce the desired formamides (Ishida & Haruta, 2009).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Research has explored the synthesis of various N-1-substituted-5-aminopyrazoles, including derivatives with the N-1-phenyl group, utilizing novel Vilsmeier agents synthesized from formamide. This method highlights the versatility of formamides in synthesizing pyrazolo[3,4-d]pyrimidine, N-(1H-pyrazol-5-yl)formamide, or N-(1H-pyrazol-5-yl)formamidine derivatives, showcasing the potential for creating new compounds for potential pharmaceutical applications (Chang et al., 2013).
Chemistry and Biological Activity of Formamidine Pesticides
The formamidines represent a unique class of acaricide-insecticides with novel modes of action. While not directly linked to N-(Methylpropyl)(4-phenylpiperazinyl)formamide, understanding the broader category of formamidines, such as chlordimeform and amitraz, reveals the importance of formamide derivatives in developing pesticides. These compounds exhibit a wide range of biological activities and have specific toxicological profiles against pests while generally being safe for non-target species (Hollingworth, 1976).
Development of Thermoplastic Starch Plasticizers
Research into bio-based plasticizers for thermoplastic starch (TPS) has identified N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as promising candidates. These compounds, due to their ability to form hydrogen bonds with starch, facilitate the disruption of starch granules, resulting in homogenous materials with improved mechanical properties and water resistance. This application demonstrates the potential of formamide derivatives in the development of sustainable materials (Dai et al., 2010).
Conformational Analysis in Model Peptides
The study of formamide and its derivatives' stable conformations provides insights into peptide chemistry. Computational analysis using the EPEN/2-model reveals the impact of formamide derivatives on the stable conformations of model peptides, aligning with experimental results in unpolar solvents. This research underscores the relevance of formamide derivatives in understanding peptide structure and dynamics (Walther, 1987).
Safety and Hazards
Properties
IUPAC Name |
N-butan-2-yl-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-13(2)16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWSDFBDOFSRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.